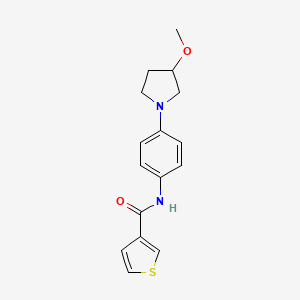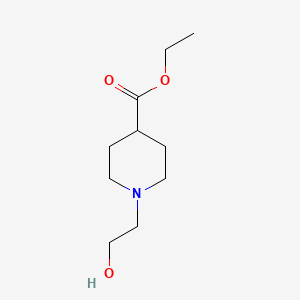![molecular formula C20H20F3NO6S B2699609 Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate CAS No. 305374-78-1](/img/structure/B2699609.png)
Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Material Science Applications
Chemical Synthesis : Research on similar compounds has focused on the development of novel synthetic routes. For instance, studies have explored the synthesis of complex molecules with fluorine atoms and sulfone groups, highlighting methodologies that could potentially be applied to the synthesis of Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate. These methods may be useful for creating derivatives or intermediates for further chemical transformations (Buss, Coe, & Tatlow, 1997).
Material Science : Compounds with sulfone groups and specific structural motifs have been used in the development of novel materials, such as sulfonated thin-film composite nanofiltration membranes. These materials show improved water flux and selectivity for dye removal, suggesting potential applications in water treatment technologies. The synthesis and functionalization techniques employed could provide insights into manipulating the chemical structure of interest for specific material science applications (Liu et al., 2012).
Pharmacological Applications
- Drug Discovery : While direct applications in drug discovery were not highlighted due to the exclusion criteria, it's worth noting that similar structural frameworks, particularly those involving sulfone groups and trifluoromethylated aromatics, have been explored for their biological activity. For instance, heteroaryl sulfonamides have been identified as selective antagonists for certain receptors, indicating that compounds with related structures could have potential pharmacological benefits. This line of research could inform potential medicinal chemistry applications of the compound by exploring its bioactivity and receptor selectivity (Naganawa et al., 2006).
特性
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO6S/c1-11(2)30-19(27)17(18(26)20(21,22)23)15-10-13(6-9-16(15)25)24-31(28,29)14-7-4-12(3)5-8-14/h4-11,17,24-25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQYMGRWZPKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)


![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)

![3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B2699538.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)
![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)
![4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2699543.png)

![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]propanamide](/img/structure/B2699548.png)